molecular formula C25H26N2 B8255982 1',3',3',4',5'-pentamethylspiro[4H-benzo[h]quinoline-3,2'-indole]

1',3',3',4',5'-pentamethylspiro[4H-benzo[h]quinoline-3,2'-indole]

Cat. No. B8255982
M. Wt: 354.5 g/mol
InChI Key: YXMKUFMYKYVTHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1',3',3',4',5'-pentamethylspiro[4H-benzo[h]quinoline-3,2'-indole] is a useful research compound. Its molecular formula is C25H26N2 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1',3',3',4',5'-pentamethylspiro[4H-benzo[h]quinoline-3,2'-indole] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1',3',3',4',5'-pentamethylspiro[4H-benzo[h]quinoline-3,2'-indole] including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for compound '1',3',3',4',5'-pentamethylspiro[4H-benzo[h]quinoline-3,2'-indole]' involves the condensation of 2-methylindole with 2,3-dimethyl-1,4-naphthoquinone followed by cyclization to form the spirocyclic structure. The final step involves the introduction of a methyl group at the 5'-position of the indole ring.

Starting Materials
2-methylindole, 2,3-dimethyl-1,4-naphthoquinone, methylating agent

Reaction
Step 1: Condensation of 2-methylindole with 2,3-dimethyl-1,4-naphthoquinone in the presence of a Lewis acid catalyst to form the intermediate, Step 2: Cyclization of the intermediate to form the spirocyclic structure, Step 3: Introduction of a methyl group at the 5'-position of the indole ring using a methylating agent

properties

IUPAC Name

1',3',3',4',5'-pentamethylspiro[4H-benzo[h]quinoline-3,2'-indole]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2/c1-16-10-13-21-22(17(16)2)24(3,4)25(27(21)5)14-19-12-11-18-8-6-7-9-20(18)23(19)26-15-25/h6-13,15H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMKUFMYKYVTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N(C3(C2(C)C)CC4=C(C5=CC=CC=C5C=C4)N=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',3',3',4',5'-pentamethylspiro[4H-benzo[h]quinoline-3,2'-indole]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.